molecular formula C20H21FN4O3S B11184164 Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate

Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate

Cat. No.: B11184164
M. Wt: 416.5 g/mol
InChI Key: XDDSDQYPVMGEKP-UHFFFAOYSA-N
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Description

Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the fluorophenyl group and the sulfanyl acetate moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

    Industry: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with a similar core structure but different substituents.

    Fluorophenyl Derivatives: Compounds that include the fluorophenyl group but have different core structures.

    Sulfanyl Acetates: Compounds that feature the sulfanyl acetate moiety but differ in other structural aspects.

Uniqueness

Methyl {[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is unique due to its combination of a triazoloquinazoline core with a fluorophenyl group and a sulfanyl acetate moiety. This unique structure may confer specific properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H21FN4O3S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-[[9-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C20H21FN4O3S/c1-20(2)8-13-16(14(26)9-20)17(11-4-6-12(21)7-5-11)25-18(22-13)23-19(24-25)29-10-15(27)28-3/h4-7,17H,8-10H2,1-3H3,(H,22,23,24)

InChI Key

XDDSDQYPVMGEKP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SCC(=O)OC)N2)C4=CC=C(C=C4)F)C(=O)C1)C

Origin of Product

United States

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